molecular formula C32H22O2 B3153356 (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol CAS No. 75684-93-4

(R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol

Cat. No. B3153356
CAS RN: 75684-93-4
M. Wt: 438.5 g/mol
InChI Key: UXSXQZYUHXUTTI-UHFFFAOYSA-N
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Description

Phenolic compounds are a diverse class of bioactive secondary metabolites and are of high and significant importance . They can be described as compounds that contain a phenol moiety. Phenol itself is a benzene ring that is substituted with a hydroxyl group .


Synthesis Analysis

Retrosynthetic analysis is a problem-solving technique for transforming the structure of a synthetic target molecule to a sequence of progressively simpler structures along a pathway which ultimately leads to simple or commercially available starting materials for a chemical synthesis .


Molecular Structure Analysis

The structure of a molecule like “®-3,3’-Bis(phenyl)-1,1’-bi-2-naphthol” can be analyzed using various techniques such as FTIR and FT-Raman spectroscopy .


Chemical Reactions Analysis

Phenols are known to exhibit various reactions. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties . They can undergo many types of reactions as both the electron-rich benzene ring and the polar -OH group can participate in chemical reactions .


Physical And Chemical Properties Analysis

Phenolic compounds display a wide range of physical and chemical properties. For instance, they are known to exhibit antioxidants, antimicrobial, and anti-inflammatory properties . The mechanical characteristics of phenolic compounds are highly tunable by changing the crosslinking conditions .

Scientific Research Applications

Asymmetric Catalysis

One prominent application of (R)-3,3'-Bis(phenyl)-1,1'-bi-2-naphthol is in asymmetric catalysis, where it serves as a chiral ligand or catalyst. For example, it has been used in copper-catalysed asymmetric 1,4-addition of organozinc compounds to linear aliphatic enones, showcasing its effectiveness in generating products with high enantioselectivity (Börner et al., 2001). Similarly, its derivatives have been employed in the preparation of phosphoramidite ligands for asymmetric catalysis, demonstrating scalable protocols for synthesizing complex molecules (Smith et al., 2008).

Material Science and Polymer Synthesis

In material science and polymer synthesis, this compound has been utilized to synthesize chiral polyurethane leading to π-stacked helical polymers. This application highlights its role in creating novel materials with unique properties, such as stiffness and temperature stability (Gudeangadi et al., 2015).

Supramolecular Chemistry

Furthermore, its application extends to supramolecular chemistry, where it has been used to form white single crystals for structural analysis, illustrating its utility in the study of molecular structures and interactions (Zhang & Lu, 2007).

Organic Synthesis

The compound also finds application in organic synthesis, such as in the Rh-catalyzed hydroformylation of styrene, where it was used to achieve an inversion of regioselectivity and high selectivities for the linear aldehyde product (Boymans et al., 2013). Additionally, it has been involved in the preparation of optically active compounds through reactions with aldehydes, showcasing its versatility in synthetic organic chemistry (De-jun et al., 2003).

Photocatalysis and Luminescence

Moreover, this compound has been explored in photocatalysis and luminescence studies. For instance, its derivatives have been synthesized for photochromic applications, demonstrating significant shifts in colorability and resistance upon exposure to different temperatures (Zhao & Carreira, 2006).

Mechanism of Action

The mechanism of action of phenolic compounds can vary widely depending on their specific structure and the biological system they interact with. For example, phenylephrine, a phenolic compound, is an alpha-1 adrenergic receptor agonist used to treat hypotension, dilate the pupil, and induce local vasoconstriction .

Future Directions

The future directions of research into phenolic compounds are vast. For instance, GelMA hydrogels have been widely used in various biomedical applications, especially in tissue engineering and regenerative medicine, for their excellent biocompatibility and biodegradability . The development of clinically relevant applications based on vascularized GelMA hydrogels is one of the future directions .

properties

IUPAC Name

1-(2-hydroxy-3-phenylnaphthalen-1-yl)-3-phenylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22O2/c33-31-27(21-11-3-1-4-12-21)19-23-15-7-9-17-25(23)29(31)30-26-18-10-8-16-24(26)20-28(32(30)34)22-13-5-2-6-14-22/h1-20,33-34H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSXQZYUHXUTTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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